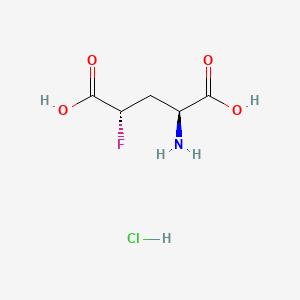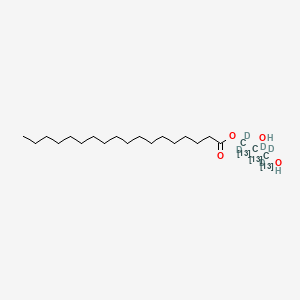
1-Stearoyl-rac-glycerol-13C3,d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Stearoyl-rac-glycerol-13C3,d5 is a stable isotope-labeled compound. It is a derivative of 1-Stearoyl-rac-glycerol, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium (d5). This compound is primarily used in scientific research to study metabolic pathways, chemical reactions, and molecular interactions due to its labeled isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 typically involves the esterification of stearic acid with glycerol, where the glycerol is isotopically labeled with carbon-13 and deuterium. The reaction is usually carried out under controlled conditions to ensure the incorporation of the isotopes at the desired positions. Common reagents include stearic acid, isotopically labeled glycerol, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical integrity. The production is carried out in specialized facilities equipped with reactors, distillation units, and analytical instruments to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Stearoyl-rac-glycerol-13C3,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted glycerol esters depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Applied in the development of new materials and formulations, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its incorporation into metabolic pathways where it mimics the behavior of natural glycerol esters. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes and other molecular targets involved in lipid metabolism, providing insights into the underlying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Stearoyl-rac-glycerol: The non-labeled version of the compound.
1-Oleoyl-rac-glycerol: A similar compound with an oleic acid ester instead of stearic acid.
1-Palmitoyl-rac-glycerol: Contains palmitic acid instead of stearic acid.
Uniqueness
1-Stearoyl-rac-glycerol-13C3,d5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that lack isotopic labels, making it a valuable tool in various scientific studies.
Propiedades
Fórmula molecular |
C21H42O4 |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
Clave InChI |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
SMILES isomérico |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
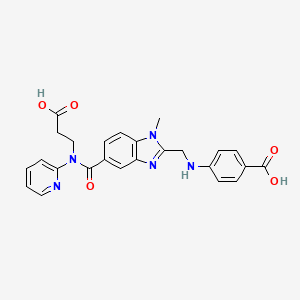
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
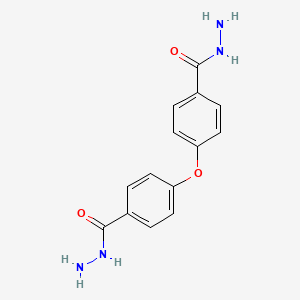
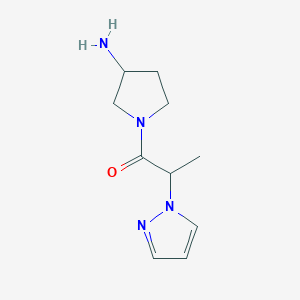
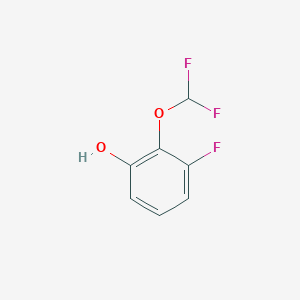

![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)

![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
